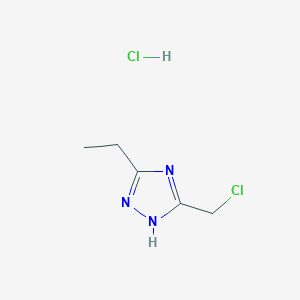

3-(chloromethyl)-5-ethyl-1H-1,2,4-triazole hydrochloride

描述

3-(Chloromethyl)-5-ethyl-1H-1,2,4-triazole hydrochloride (C₆H₁₁Cl₂N₃, MW 196.08) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chloromethyl group at position 3 and an ethyl group at position 5 . Its hydrochloride salt enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. This compound is structurally related to several triazole derivatives, which differ in substituent type, position, and functional groups, influencing their physicochemical properties and applications.

属性

IUPAC Name |

5-(chloromethyl)-3-ethyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-2-4-7-5(3-6)9-8-4;/h2-3H2,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBQLKISRUCRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-82-2 | |

| Record name | 1H-1,2,4-Triazole, 5-(chloromethyl)-3-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)-5-ethyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(Chloromethyl)-5-ethyl-1H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and agricultural applications. Its molecular formula is C₅H₈ClN₃·HCl, with a molecular weight of 182.05 g/mol. The compound is recognized for its potential as an antifungal agent and its role in enzyme inhibition.

The biological activity of triazole compounds, including this compound, primarily stems from their ability to inhibit specific enzymes or receptor sites within biological systems. For example, triazoles are known to interfere with the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. This mechanism is vital for developing antifungal agents that selectively target pathogenic fungi while minimizing toxicity to human cells.

Biological Activities

The biological activities associated with this compound include:

- Antifungal Activity : Triazole derivatives are widely studied for their antifungal properties. They inhibit the growth of various fungal pathogens by disrupting ergosterol biosynthesis.

- Antiviral Properties : Some studies suggest that triazoles may exhibit antiviral activity against certain viruses by targeting viral replication mechanisms .

- Anticancer Potential : Research indicates that triazole derivatives can possess anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole compounds similar to this compound:

- Antifungal Studies : A study demonstrated that related triazole compounds significantly inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

- Anticancer Research : Another investigation revealed that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

- Enzyme Inhibition : Triazoles have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures were found to inhibit c-Met kinase activity, a target for cancer therapy, by modulating signaling pathways critical for tumor growth .

Comparative Analysis

The following table summarizes key biological activities and their corresponding findings related to this compound and other triazole derivatives:

| Biological Activity | Activity Type | Findings |

|---|---|---|

| Antifungal | Inhibition | Effective against Candida and Aspergillus (MIC: 0.5 - 8 µg/mL) |

| Antiviral | Inhibition | Potential activity against viral replication |

| Anticancer | Cytotoxic | IC50 values in micromolar range against various cancer cell lines |

| Enzyme Inhibition | Kinase inhibition | Inhibits c-Met kinase activity |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

3-(Chloromethyl)-5-ethyl-1H-1,2,4-triazole hydrochloride has been studied for its antimicrobial properties against various pathogens. The compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant inhibition |

The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. This property makes it a valuable candidate for developing new antimicrobial agents.

Anticancer Properties

Research indicates that compounds in the triazole family, including this hydrochloride derivative, may possess anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and resins. Its ability to form stable chemical bonds enhances the durability and functionality of these materials.

Polymer Development

The compound can act as a cross-linking agent in polymer synthesis, improving mechanical properties and thermal stability. Research has demonstrated that incorporating triazole derivatives into polymer matrices can lead to enhanced performance characteristics.

Biological Research

Biochemical Assays

In biological research, this compound serves as a valuable probe in biochemical assays to study enzyme activity and protein interactions. Its reactive chloromethyl group allows it to modify specific amino acids within proteins, providing insights into enzyme mechanisms and functions.

Industrial Applications

This compound is also employed in the synthesis of agrochemicals and dyes. Its versatility makes it a crucial intermediate in developing new products with improved properties.

Agrochemical Development

The compound's effectiveness as a fungicide has been explored in agricultural settings. Studies indicate that triazole derivatives can protect crops from fungal diseases while minimizing environmental impact.

Case Studies

-

Antimicrobial Efficacy Study

A study published in PMC evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent . -

Polymer Application Research

Research conducted on the incorporation of triazole derivatives into polymer systems showed enhanced mechanical properties and thermal stability compared to traditional polymers. This study emphasizes the importance of this compound in advancing material science applications .

相似化合物的比较

Structural Analogues and Positional Isomers

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride

- Molecular Formula : C₄H₇Cl₂N₃ (MW 180.03)

- Key Differences : Substitution at position 1 (methyl) instead of position 5 (ethyl). The ethyl group in the target compound increases lipophilicity and steric bulk compared to the methyl variant.

- Applications : Used in the synthesis of S-217622, an oral COVID-19 therapeutic candidate, highlighting its role as a reactive alkylating agent .

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride

- Key Differences : Positional isomer with the chloromethyl group at position 3. This alters reactivity patterns due to electronic effects on the triazole ring .

3-(Chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole Hydrochloride

- Molecular Formula : C₇H₁₃Cl₂N₃ (MW 210.1)

- Key Differences : Additional methyl and propan-2-yl substituents at positions 4 and 4. Bulkier substituents reduce solubility but may enhance binding specificity in biological systems .

Functional Group Variants

3-Ethyl-1H-1,2,4-triazole-5(4H)-thione

- Molecular Formula : C₄H₇N₃S (MW 129.18)

- Key Differences : Replaces chloromethyl with a thione group (-S). The thione group enhances hydrogen-bonding capacity, influencing antioxidant and metal-chelating properties .

5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole

- Molecular Formula : C₆H₁₀ClN₃O (MW 175.61)

- Key Differences : Methoxymethyl group at position 1 introduces ether functionality, altering polarity and metabolic stability .

Physicochemical and Reactivity Comparison

Key Observations :

- Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., in drug coupling reactions ).

- Ethyl vs.

- Positional Isomerism : Substituent placement (e.g., C3 vs. C5) modulates electronic effects on the triazole ring, affecting reactivity and biological activity .

Antioxidant Activity

- Triazole derivatives with electron-donating groups (e.g., thione, amino) exhibit significant antioxidant properties, as seen in 3-aryl-1,2,4-triazole-5-thiones . Chloromethyl groups, being electron-withdrawing, may reduce antioxidant efficacy but enhance reactivity in other contexts.

准备方法

Preparation Methods of 3-(chloromethyl)-5-ethyl-1H-1,2,4-triazole Hydrochloride

General Synthetic Strategy

The synthesis generally involves:

- Construction of the 1,2,4-triazole ring.

- Introduction of the chloromethyl substituent at the 3-position.

- Installation of the ethyl group at the 5-position.

- Conversion into the hydrochloride salt for stability and handling.

Key Synthetic Routes

One-Pot Tandem Condensation and Cyclization (From Chloroacetamide)

A highly efficient method involves a one-pot tandem process starting from commercially available chloroacetamide. This approach integrates condensation and cyclization steps to form the chloromethyl triazole core in a single reaction vessel, enhancing yield and operational simplicity.

- Step 1: Chloroacetamide is reacted with N,N-dimethylformamide dimethyl acetal under mild heating (~45 °C) to form an intermediate imine.

- Step 2: Addition of methylhydrazine sulfate in a mixture of tetrahydrofuran and acetic acid, followed by stirring at 50 °C overnight, promotes cyclization to the triazole ring.

- Step 3: The reaction mixture is concentrated and subjected to aqueous workup to isolate 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride as a solid.

This method achieves a 72% isolated yield of the chloromethyl triazole hydrochloride intermediate.

Use of Sulfonic Acid Salts of Semicarbazide

Another industrially relevant approach utilizes alkyl or aryl sulfonic acid salts of semicarbazide as starting materials. This method offers advantages such as:

- Elevated reaction temperatures.

- Reduced decomposition of starting materials.

- Faster reaction times.

- Higher purity of the product.

The reaction proceeds by treating the sulfonic acid salt of semicarbazide with an appropriate methyl orthoester or equivalent reagent under acidic aqueous conditions (0.5 to 5 N hydrochloric acid or trifluoroacetic acid). The product is isolated by concentration, brine addition, cooling, and filtration steps.

This process is particularly suited for large-scale or industrial manufacture due to its operational simplicity and improved product quality.

Multi-Step Telescoped Synthesis Involving Triazole Isocyanates

In more complex synthetic schemes, this compound is prepared as an intermediate via telescoped multi-step processes involving:

- Cyclization of S-ethylisothiourea hydrobromide with tert-butyl isocyanate derivatives.

- Alkylation steps using chloromethyl-triazole.

- Deprotection and purification steps.

This approach is used in the synthesis of advanced pharmaceutical intermediates such as ensitrelvir, an antiviral drug candidate. Although more complex, these methods ensure high specificity and yield for the target intermediate.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot tandem condensation and cyclization | Chloroacetamide, DMF dimethyl acetal, methylhydrazine sulfate | 45-50 °C, overnight stirring | 72 | Simple, efficient, moderate temperature | Requires careful control of conditions |

| Sulfonic acid salts of semicarbazide | Semicarbazide sulfonic acid salts, methyl orthoester, aqueous acid | Elevated temperature, 0.5-5 N HCl or TFA | Not specified, high purity | Industrial scale, faster reaction, less decomposition | Requires preparation of sulfonic acid salts |

| Multi-step telescoped synthesis | S-ethylisothiourea hydrobromide, tert-butyl isocyanate, chloromethyl-triazole | Multiple steps, basic and acidic conditions | 53-70 (overall intermediates) | High specificity for pharmaceutical intermediates | Complex, multi-step, lower overall yield |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(chloromethyl)-5-ethyl-1H-1,2,4-triazole hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step processes, such as (1) hydroxymethylation of a triazole precursor (e.g., 5-ethyl-1H-1,2,4-triazole) with paraformaldehyde under acidic or alkaline conditions, followed by (2) chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include temperature control (e.g., 0–5°C during chlorination to minimize side reactions) and stoichiometric ratios of reagents. For example, highlights the use of PCl₅ for chlorination in related triazole derivatives . A factorial design approach (varying temperature, molar ratios, and reaction time) can optimize yield .

| Chlorination Agent | Yield Range | Key Conditions |

|---|---|---|

| SOCl₂ | 60–75% | Reflux, anhydrous |

| PCl₅ | 70–85% | 0–5°C, inert atm |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl and ethyl groups). provides SMILES/InChI data for analogous triazoles, aiding spectral interpretation .

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted intermediates).

- Elemental Analysis : Validate empirical formula (C₅H₉ClN₃·HCl) .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Moisture Sensitivity : Hydrochloride salts often degrade via hydrolysis; store under anhydrous conditions (e.g., desiccator with P₂O₅).

- Temperature : Accelerated stability testing (25°C, 40°C) with periodic HPLC analysis to track decomposition .

Advanced Research Questions

Q. How can computational methods be integrated with experimental approaches to elucidate reaction mechanisms in the synthesis of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states during chlorination or hydroxymethylation. highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to reduce trial-and-error cycles . For example, simulate the energy profile of PCl₅-mediated chlorination to identify rate-limiting steps.

Q. What strategies are effective in resolving contradictory data regarding the reactivity of triazole derivatives in cross-coupling reactions?

- Methodological Answer : Contradictions (e.g., variable catalytic activity) may arise from subtle structural differences (e.g., steric effects of the ethyl group). Systematic approaches include:

- Comparative Reactivity Studies : Use analogs (e.g., 3-methyl vs. 3-chloromethyl triazoles) under identical conditions .

- Kinetic Isotope Effects (KIE) : Probe mechanistic pathways (e.g., radical vs. ionic intermediates).

- Meta-Analysis : Apply statistical tools to reconcile literature data (e.g., Bayesian regression) .

Q. How can advanced spectroscopic techniques address challenges in confirming the stereochemical configuration of substituents on the triazole ring?

- Methodological Answer :

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between ethyl and chloromethyl groups to infer regiochemistry.

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in for a structurally related triazole-carboxylate .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers in chiral derivatives .

Methodological Tables

Table 1. Comparison of Chlorination Agents for Triazole Derivatives

| Agent | Reaction Time | Yield (%) | Purity (HPLC) | Side Products |

|---|---|---|---|---|

| SOCl₂ | 6–8 h | 68 ± 5 | 92% | Sulfur oxides |

| PCl₅ | 2–4 h | 82 ± 3 | 96% | Phosphorus oxychloride |

Table 2. Key Stability Parameters for Hydrochloride Salts

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High humidity | Hydrolysis | Argon-atmosphere storage |

| Light exposure | Radical decomposition | Amber glass vials |

| Elevated temp. | Thermal decomposition | Cold chain (2–8°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。